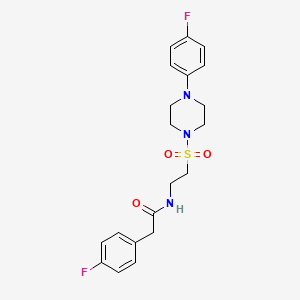
2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23F2N3O3S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20F2N2O2S. It features a piperazine ring, which is known for its role in various pharmacological activities. The presence of fluorine atoms and a sulfonyl group enhances its biological activity.
Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The specific interactions of this compound may involve:
- Dopamine Receptors : Modulation of dopaminergic activity, potentially influencing mood and cognition.
- Serotonin Receptors : Interaction with serotonin receptors could affect anxiety and depression pathways.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it was found to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The IC50 values for related compounds in this class ranged from 18 µM to 57.3 µM, indicating significant anticancer potential .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can lead to anxiolytic or antidepressant effects. Specific studies have shown that similar compounds can reduce anxiety-like behaviors in animal models .
Study on Cancer Cell Lines
In a study evaluating the effects of various piperazine derivatives on human breast cancer cells, it was observed that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated CASPASE 3/7 .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperazine derivatives found that certain modifications could lead to enhanced binding affinities for serotonin receptors. This suggests that the compound may have potential applications in treating mood disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H20F2N2O2S |
| IC50 (Breast Cancer Cells) | 18 µM - 57.3 µM |
| Mechanism | PARP1 Inhibition |
| Potential Effects | Anticancer, Anxiolytic |
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARABEOXJFOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













